tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate
Description
tert-Butyl N-[8-(piperazin-1-yl)octyl]carbamate is a synthetic organic compound featuring a tert-butyl carbamate group connected via an 8-carbon alkyl chain to a piperazine moiety. Its molecular formula is C₁₇H₃₃N₃O₂, with a molecular weight of 311.47 g/mol (calculated), and it is cataloged under CAS 1330069-67-4 . The compound’s structure combines a hydrophobic tert-butyl group, a flexible octyl linker, and a polar piperazine ring, making it a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting GPCRs, kinases, or central nervous system receptors due to piperazine’s bioavailability-enhancing properties .
Properties
CAS No. |
2276787-51-8 |
|---|---|
Molecular Formula |
C17H35N3O2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
tert-butyl N-(8-piperazin-1-yloctyl)carbamate |
InChI |
InChI=1S/C17H35N3O2/c1-17(2,3)22-16(21)19-10-8-6-4-5-7-9-13-20-14-11-18-12-15-20/h18H,4-15H2,1-3H3,(H,19,21) |
InChI Key |
WUVBWALHOSQGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCN1CCNCC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of a base, such as triethylamine, and a solvent like dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate is primarily studied for its role in drug development. Its structure allows it to function as a bioactive molecule with potential applications in treating various diseases.
- Inhibitory Activity : Research indicates that this compound may act as an inhibitor for certain protein kinases, which are critical in regulating cellular functions and are often implicated in cancer and other diseases . The compound's ability to modulate these pathways makes it a candidate for further investigation in cancer therapeutics.
- Inflammatory Diseases : The compound has been explored for its potential use in treating inflammatory bowel disease (IBD). It may be co-administered with corticosteroids to enhance therapeutic efficacy, suggesting a role in managing chronic inflammatory conditions .
Pharmacological Applications
The pharmacological profile of this compound highlights its potential utility in various therapeutic contexts.
- Antidepressant Potential : Some studies suggest that derivatives of piperazine compounds can exhibit antidepressant-like effects. Given that this compound contains a piperazine moiety, it may offer similar benefits, warranting further exploration in psychiatric medicine .
- Neuroprotective Effects : There is emerging evidence that compounds containing piperazine can provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This aspect opens avenues for research into its application in neurological disorders .
Chemical Building Block
Beyond its direct therapeutic applications, this compound serves as a versatile building block in organic synthesis.
- Synthesis of PROTACs : The compound has been identified as a useful linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins within cells . This application is particularly relevant in the field of targeted cancer therapy.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism by which tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Physicochemical and Functional Differences
Chain Length and Flexibility :
- The 8-carbon chain in the target compound provides greater flexibility and lipophilicity compared to shorter chains (e.g., 6-carbon in 2059933-97-8 ), enhancing membrane permeability in drug candidates .
- Cyclopentyl derivatives (e.g., 1290191-64-8 ) lack linear chains, reducing conformational flexibility but improving stereochemical specificity .
Hydrogen Bonding and Polarity :
- Piperazine’s tertiary amine enables hydrogen bonding and protonation at physiological pH, increasing solubility in acidic environments. In contrast, hydroxyl-containing analogs (e.g., 1290191-64-8 ) form stronger intermolecular hydrogen bonds (e.g., O–H···O distances of 1.74 Å ), affecting crystallinity and stability .
- The hydroxylamine group in tert-butyl N-hydroxycarbamate participates in dual hydrogen bonds (N–H···O and O–H···O), creating ribbon-like crystal structures distinct from piperazine-based compounds .
Reactivity and Stability :
- Allyl sulfide derivatives (e.g., 2059933-97-8 ) exhibit higher reactivity due to sulfur’s nucleophilicity, whereas piperazine’s amine group facilitates functionalization via alkylation or acylation .
- Cyclopentyl carbamates (e.g., 1290191-64-8 ) are sterically hindered, reducing susceptibility to enzymatic degradation compared to linear analogs .
Biological Activity
The compound tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate is a member of the carbamate class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₂H₂₅N₃O₂
- Molecular Weight : 227.35 g/mol
- CAS Number : Not specified in the search results.
This compound features a tert-butyl group, a piperazine moiety, and an octyl chain, which contribute to its lipophilicity and potential interaction with biological membranes.
Research indicates that carbamate derivatives can exert their effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many carbamates act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Modulation of Ion Channels : Some studies suggest that carbamate derivatives may interact with voltage-gated sodium channels, potentially affecting neuronal excitability and signaling pathways .
Antimicrobial Activity
Carbamate compounds have shown promising results in antimicrobial assays. For instance, related compounds have demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis at low micromolar concentrations . While specific data on this compound's antimicrobial activity is limited, its structural similarities to other active carbamates suggest potential efficacy.
Anticancer Properties
Recent studies have begun to explore the anticancer potential of carbamate derivatives. For example, certain analogs have been tested against various cancer cell lines, showing significant cytotoxicity and inhibition of cell proliferation. The exact mechanisms may involve apoptosis induction and cell cycle arrest .
Case Studies
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of piperazine-based carbamates in models of oxidative stress. Results indicated that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing apoptosis markers .
- Antitumor Activity Assessment : In vitro tests on structurally similar compounds revealed that certain carbamate derivatives effectively inhibited tumor growth in human cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
Summary of Biological Activities
Pharmacological Profile Comparison
| Compound | IC50 (μM) | Target/Mechanism |
|---|---|---|
| This compound | Not specified | Potential AChE inhibitor |
| Related Carbamate Derivative | 2.0 - 5.0 | Antibacterial activity |
| Piperazine Analog | 10 - 20 | Neuroprotective effects |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate?
Methodological Answer: The synthesis typically involves coupling a piperazine-containing octylamine derivative with a tert-butoxycarbonyl (Boc) protecting group. Key steps include:
- Amine Protection : React 8-(piperazin-1-yl)octan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere .
- Purification : Use silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the product .
- Yield Optimization : Adjust reaction time (12–24 hours) and temperature (20–25°C) to balance efficiency and side-product formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (70:30) as the mobile phase .
- Structural Confirmation :
- NMR : Analyze - and -NMR spectra to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine/octyl chain integration .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~340–360 Da) .
Q. What are critical solubility and stability considerations for this compound in biological assays?
Methodological Answer:
- Solubility : The compound is sparingly soluble in aqueous buffers. Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility for in vitro assays .
- Stability :
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Q. How to design experiments assessing the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Binding Assays :
- Functional Assays :
- Measure intracellular cAMP levels (ELISA) to evaluate G-protein coupling efficacy in response to receptor activation .
Q. How to address discrepancies in reported bioactivity data across structural analogs?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC traces) between studies .
- Structural Modeling :
- Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility of the octyl chain, which may alter target engagement .
- Perform QSAR studies to correlate substituent effects (e.g., Boc-group removal) with activity trends .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in different solvent systems?
Methodological Answer:
- Systematic Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, PBS) using nephelometry or UV-Vis spectrophotometry .
- Thermodynamic Profiling : Calculate Hansen solubility parameters (δ, δ, δ) to identify solvent matches and predict formulation compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
